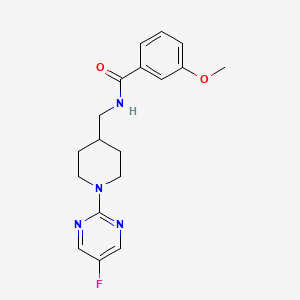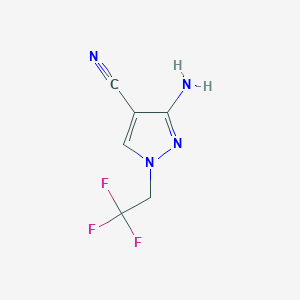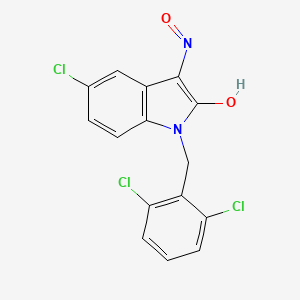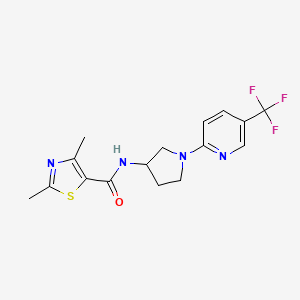
N-(1-(5-(Trifluormethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,4-dimethylthiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17F3N4OS and its molecular weight is 370.39. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiparasitäre Aktivität
Die Struktur der Verbindung deutet auf potenzielle antiparasitäre Eigenschaften hin. Forscher haben ihre Wirksamkeit gegen Protozoenparasiten wie Leishmania und Plasmodium untersucht. Insbesondere wurde in einer Studie festgestellt, dass Verbindung 13 (ein verwandtes Analogon) eine potente in-vitro-Antipromastigotenaktivität gegen Leishmania zeigte . Weitere Untersuchungen zu ihrem Wirkmechanismus und ihrem Potenzial als Antileishmanial- oder Antimalariamittel sind gerechtfertigt.
RORγt-Modulation für die Immuntherapie
Das Pyrrolidin-Gerüst der Verbindung ähnelt dem von RORγt (Retinsäure-verwandter Orphan-Rezeptor gamma t)-Inhibitoren. RORγt spielt eine entscheidende Rolle bei der Differenzierung und Funktion von Immunzellen. Forscher haben die Entwicklung neuer Moleküle auf der Grundlage ähnlicher Gerüste erforscht, um RORγt selektiv anzugreifen. Während Verbindung 13 eine ausgezeichnete Wirksamkeit gegen RORγt zeigte, interagierte sie auch mit dem Prägnan-X-Rezeptor (PXR), der Entgiftungsprozesse reguliert . Weitere Optimierung könnte zu immuntherapeutischen Wirkstoffen für die Krebsbehandlung führen.
Pflanzenwachstumsregulation
Indol-Derivate, einschließlich der fraglichen Verbindung, haben vielfältige biologische Anwendungen. Indol-3-essigsäure (IAA), ein Pflanzenhormon, wird durch den Abbau von Tryptophan in höheren Pflanzen gebildet. Obwohl die spezifischen Auswirkungen dieser Verbindung auf das Pflanzenwachstum noch nicht vollständig geklärt sind, deuten ihre strukturellen Merkmale auf potenzielle Rollen bei der Pflanzenentwicklung, Stressantworten und Signalwegen hin .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to have diverse adme properties .
Result of Action
Thiazole derivatives have been reported to induce a variety of effects, including dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2,4-dimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiazole-5-carboxamide are largely determined by its structural components. The thiazole ring is a key component of many bioactive compounds and is known to exhibit a wide range of biological activities . The pyrrolidine ring is a versatile scaffold for developing new biologically active compounds . The trifluoromethyl group enhances the compound’s potency towards enzyme inhibition
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the trifluoromethyl group can enhance drug potency towards enzyme inhibition by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c1-9-14(25-10(2)21-9)15(24)22-12-5-6-23(8-12)13-4-3-11(7-20-13)16(17,18)19/h3-4,7,12H,5-6,8H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKGEUDBNSHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
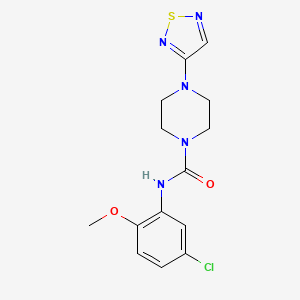
![{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2576553.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2576557.png)
![4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2576558.png)
![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)
![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)

![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)
![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)
